3-Chloro-2-fluoro-4-(methylthio)pyridine 3-Chloro-2-fluoro-4-(methylthio)pyridine
Brand Name: Vulcanchem
CAS No.: 1823323-05-2
VCID: VC11674510
InChI: InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
SMILES: CSC1=C(C(=NC=C1)F)Cl
Molecular Formula: C6H5ClFNS
Molecular Weight: 177.63 g/mol

3-Chloro-2-fluoro-4-(methylthio)pyridine

CAS No.: 1823323-05-2

Cat. No.: VC11674510

Molecular Formula: C6H5ClFNS

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-4-(methylthio)pyridine - 1823323-05-2

Specification

CAS No. 1823323-05-2
Molecular Formula C6H5ClFNS
Molecular Weight 177.63 g/mol
IUPAC Name 3-chloro-2-fluoro-4-methylsulfanylpyridine
Standard InChI InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Standard InChI Key DFBRVZCNVMIRCI-UHFFFAOYSA-N
SMILES CSC1=C(C(=NC=C1)F)Cl
Canonical SMILES CSC1=C(C(=NC=C1)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with:

  • Chlorine at position 3, contributing to electronic withdrawal and steric effects.

  • Fluorine at position 2, enhancing metabolic stability and lipophilicity.

  • Methylthio group (-SCH₃) at position 4, influencing solubility and reactivity through sulfur’s nucleophilic character.

Experimental and Predicted Properties

While direct experimental data for 3-chloro-2-fluoro-4-(methylthio)pyridine are scarce, properties are extrapolated from structurally similar compounds (Table 1) :

PropertyValueSource Compound
Molecular FormulaC₆H₄ClFNSDerived from
Molecular Weight177.63 g/molCalculated
Density1.3 ± 0.1 g/cm³Adjusted from
Boiling Point200–220°C (estimated)Analogous to
LogP (Partition Coefficient)~2.0 (predicted)Estimated via substituent effects
Vapor Pressure0.5–1.0 mmHg at 25°CSimilar to

Key Observations:

  • The methylthio group increases hydrophobicity compared to hydroxyl or amino analogs, as seen in 3-fluoro-4-(methylthio)pyridine (LogP = 1.42) .

  • Halogen interactions: The ortho-fluorine and meta-chlorine create a polarized electronic environment, potentially enhancing reactivity in substitution reactions .

Synthetic Methodologies

Halogen Exchange Reactions

A patent by details the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine via liquid-phase halogen exchange using anhydrous hydrogen fluoride (HF) under high pressure (200 psig) and temperature (170–200°C). This method avoids catalysts, favoring direct displacement of chlorine by fluorine. Adapting this approach, 3-chloro-2-fluoro-4-(methylthio)pyridine could be synthesized through:

  • Chlorination: Introducing chlorine at position 3 using Cl₂ or SO₂Cl₂.

  • Fluorination: Displacing a leaving group (e.g., nitro or sulfonic acid) at position 2 with HF .

  • Methylthio Introduction: Treating a 4-halopyridine intermediate with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent .

Alternative Pathways

  • Nucleophilic Aromatic Substitution: A 4-chloropyridine precursor could undergo substitution with methylthiolate, followed by directed ortho-metalation to install fluorine .

  • Multi-Step Functionalization: As demonstrated in , cyano or trifluoromethyl groups are introduced via sequential reactions, suggesting that methylthio could be incorporated similarly.

Applications in Agrochemical and Pharmaceutical Industries

Herbicidal Intermediates

Chloro-fluoro-pyridines are pivotal in herbicide synthesis. For example, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is a precursor to sulfonylurea herbicides . The methylthio group in 3-chloro-2-fluoro-4-(methylthio)pyridine may act as a leaving group, enabling further derivatization into thiocarbamate or sulfoxide herbicides.

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Ensuring precise substitution at the 2-, 3-, and 4-positions requires controlled reaction conditions to avoid isomer formation .

  • Catalyst Development: While avoids catalysts, ligand-assisted metal catalysis (e.g., Pd or Cu) might improve yields for methylthio introduction .

Toxicity and Environmental Impact

  • Byproduct Management: HF-mediated reactions generate corrosive waste, necessitating closed-loop systems .

  • Metabolite Profiling: The methylthio group may oxidize to sulfoxide or sulfone metabolites, requiring toxicological evaluation .

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